CU-CPT9b

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CU-CPT9b is a specific antagonist of toll-like receptor 8 (TLR8) with a Kd of 21 nM . It inhibits activation of NF-κB induced by the TLR8 agonist R-848 in TLR8-overexpressing HEK-Blue cells with an IC50 value of 0.7 nM .

Synthesis Analysis

The synthesis of CU-CPT9b was achieved through a structure-based rational design . The design targeted protein-protein interfaces, which is a significant challenge in chemical biology due to the dynamic nature of protein surfaces .Molecular Structure Analysis

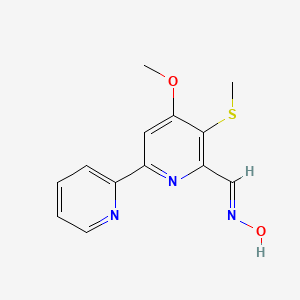

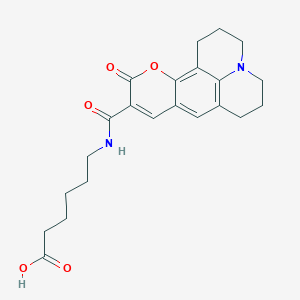

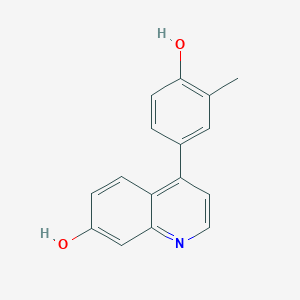

The molecular formula of CU-CPT9b is C16H13NO2 . The crystal structures of two distinct TLR8-ligand complexes validated a unique binding site on the protein-protein interface of the TLR8 homodimer . CU-CPT9b binds to the inactive TLR8 dimer in a similar way to CU-CPT8m .Chemical Reactions Analysis

Upon binding to the unique site on the protein-protein interface of the TLR8 homodimer, CU-CPT9b stabilizes the preformed TLR8 dimer in its resting state, preventing activation .Physical And Chemical Properties Analysis

The molecular weight of CU-CPT9b is 251.28 g/mol . Its exact mass is 251.09 and it has a complexity of 309 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .科学研究应用

TLR8 Antagonist

CU-CPT9b is a specific TLR8 antagonist with an IC 50 of 0.7 nM . It recognizes the allosteric pocket identified by CU-CPT8m between two TLR8 protomers, thereby stabilizing the dimer at resting state .

Structure-Based Rational Design

The structure-based rational design of CU-CPT9b led to the discovery of six exceptionally potent compounds with picomolar IC50 values . Two X-ray crystallographic structures validated the contacts within the binding pocket .

Autoimmune Disorders

Overactivation of TLR8 has been suggested to play a prominent role in the pathogenesis of various autoimmune diseases . CU-CPT9b, as a TLR8 antagonist, has shown strong therapeutic potential against autoimmune disorders .

Protein-Protein Interface Targeting

CU-CPT9b targets the protein-protein interface of the TLR8 homodimer . This is significant as designs targeting protein-protein interfaces have met little success given the dynamic nature of the protein surfaces .

Biological Evaluations

A variety of biological evaluations in cultured cell lines, human peripheral blood mononuclear cells, and splenocytes from human TLR8-transgenic mice further demonstrated these TLR8 inhibitors’ high efficacy .

Direct Binding

Isothermal titration calorimetry (ITC) confirmed the direct binding between CU-CPT9b and the ectodomain of human TLR8 with a dissociation constant (Kd) of 21 nM .

作用机制

Target of Action

CU-CPT9b is a specific antagonist of Toll-like receptor 8 (TLR8) . TLR8 is a part of the Toll-like receptor family, which plays a crucial role in the immune system. It is involved in both innate and adaptive immunity .

Mode of Action

CU-CPT9b binds to the inactive TLR8 dimer, stabilizing it in its resting state . It utilizes hydrogen bonds with G351 and V520*, which are conserved among TLR8/antagonist structures . Additionally, CU-CPT9b forms water-mediated contacts with S516* and Q519*, suggesting that the enhanced potency of CU-CPT9b derives from these new interactions with these polar residues .

Biochemical Pathways

The primary biochemical pathway affected by CU-CPT9b is the TLR8 signaling pathway . TLR8 can recognize single-stranded RNA from viruses, activating the TLR8 signaling pathway and triggering an immune response . By stabilizing TLR8 in its resting state, CU-CPT9b prevents the overactivation of this pathway .

Pharmacokinetics

Its high binding affinity towards tlr8, with a kd of 21 nm, suggests that it may have good bioavailability .

Result of Action

CU-CPT9b’s action results in the inhibition of the TLR8 signaling pathway . This can significantly inhibit the translocation of NF-κB to the nucleus, thereby suppressing the production of cytokines . This inhibitory effect demonstrates the significant anti-inflammatory effects of CU-CPT9b .

Action Environment

It’s worth noting that the compound has been shown to be highly specific and effective in both hek-blue cells and human peripheral blood mononuclear cells (pbmc), suggesting that it may be effective in various biological environments .

安全和危害

属性

IUPAC Name |

4-(4-hydroxy-3-methylphenyl)quinolin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-8-11(2-5-16(10)19)13-6-7-17-15-9-12(18)3-4-14(13)15/h2-9,18-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFYDRYRLOHSBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CU-CPT9b | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

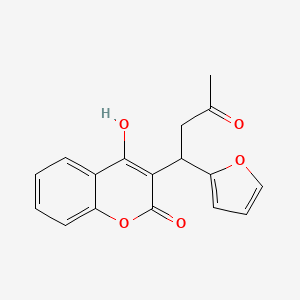

![(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B606758.png)